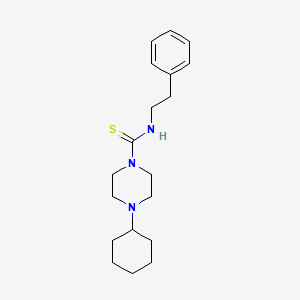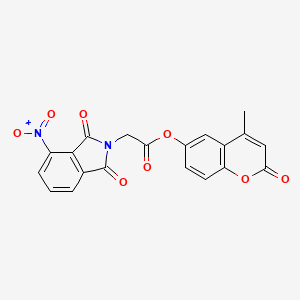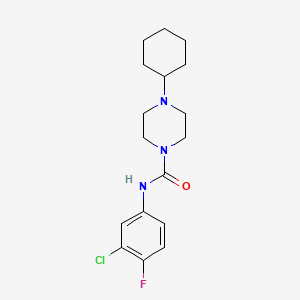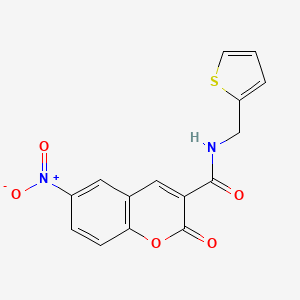
2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide
Übersicht
Beschreibung
2,3-Dichloro-N-(pyridin-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O It is a benzamide derivative that features two chlorine atoms attached to the benzene ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzoic acid and pyridin-2-ylmethanamine.
Activation of Carboxylic Acid: The carboxylic acid group of 2,3-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with pyridin-2-ylmethanamine to form the amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as substituted benzamides or thiobenzamides can be formed.
Oxidation: Oxidation can yield products like carboxylic acids or ketones.
Reduction: Reduction can produce amines or alcohols.
Hydrolysis: Hydrolysis results in the formation of 2,3-dichlorobenzoic acid and pyridin-2-ylmethanamine.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-N-(pyridin-2-ylmethyl)benzamide: This compound has a similar structure but with chlorine atoms at the 2 and 6 positions of the benzene ring.
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: This compound features a hydroxyl group instead of chlorine atoms on the benzene ring.
3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide: This compound has a hydroxyl group and a chlorine atom on the benzene ring, with the pyridinyl group attached at a different position.
Uniqueness
2,3-Dichloro-N-(pyridin-2-ylmethyl)benzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. The presence of the pyridin-2-ylmethyl group also contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,3-dichloro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-6-3-5-10(12(11)15)13(18)17-8-9-4-1-2-7-16-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLMTFHLLNAEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(benzylcarbamoyl)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3491447.png)
![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3491451.png)



![N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]acetamide](/img/structure/B3491488.png)
![2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3491490.png)



![methyl 2-[(2-bromobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3491519.png)
![N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B3491527.png)

![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3491542.png)
